![molecular formula C44H52N4O6S2 B1594552 Benzenesulfonamide, 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[N-cyclohexyl-2,4,6-trimethyl- CAS No. 23552-74-1](/img/structure/B1594552.png)
Benzenesulfonamide, 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[N-cyclohexyl-2,4,6-trimethyl-
Vue d'ensemble
Description
Benzenesulfonamide, 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[N-cyclohexyl-2,4,6-trimethyl- is a useful research compound. Its molecular formula is C44H52N4O6S2 and its molecular weight is 797 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenesulfonamide, 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[N-cyclohexyl-2,4,6-trimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenesulfonamide, 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[N-cyclohexyl-2,4,6-trimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Benzenesulfonamide derivatives have garnered attention due to their diverse biological activities, including anti-inflammatory, antimicrobial, and cardiovascular effects. This article focuses on the compound Benzenesulfonamide, 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[N-cyclohexyl-2,4,6-trimethyl- and explores its biological activity based on various studies.
Chemical Structure and Properties
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₄₄H₅₂N₄O₆S₂ |
Molecular Weight | 788.04 g/mol |
Stereochemistry | Achiral |
Charge | Neutral |
1. Anti-inflammatory Activity
Research indicates that benzenesulfonamide derivatives exhibit significant anti-inflammatory effects. For instance, studies have shown that certain derivatives can inhibit carrageenan-induced edema in rat models. The compound 4-(2-aminoethyl)-benzenesulfonamide was particularly effective in reducing perfusion pressure and coronary resistance in isolated rat heart models .
2. Antimicrobial Activity
Benzenesulfonamide derivatives have also demonstrated antimicrobial properties. A study reported that certain compounds showed inhibitory effects against various bacteria, including E. coli, with minimal inhibitory concentrations (MIC) as low as 6.72 mg/mL for some derivatives .
3. Cardiovascular Effects
The cardiovascular implications of benzenesulfonamide derivatives are notable. One study evaluated the interaction of these compounds with calcium channels and found that they could modulate perfusion pressure and coronary resistance in rat hearts . The results indicated a time-dependent decrease in perfusion pressure when exposed to benzenesulfonamide and its derivatives.
Case Studies
Study 1: Evaluation of Perfusion Pressure Changes
In an experimental design to assess the biological activity of benzenesulfonamide on perfusion pressure and coronary resistance:
Group | Compound | Dose |
---|---|---|
I | Control (Krebs-Henseleit solution only) | - |
II | Benzenesulfonamide | 0.001 nM |
III | Compound 2 (2,5-Dichloro-N-(4-nitrophenyl)-benzenesulfonamide) | 0.001 nM |
IV | Compound 3 (2-Hydrazinocarbonyl-benzenesulfonamide) | 0.001 nM |
V | Compound 4 (4-(2-Amino-ethyl)-benzenesulfonamide) | 0.001 nM |
VI | Compound 5 (4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide) | 0.001 nM |
Results indicated that Compound 4 significantly decreased perfusion pressure compared to controls .
Study 2: Antimicrobial Efficacy Assessment
A separate investigation focused on the antimicrobial activity of various benzenesulfonamide derivatives demonstrated that:
Applications De Recherche Scientifique
Biological Activities
-
Anticancer Properties :
- This compound has shown promising results in inhibiting enzymes associated with cancer progression, particularly carbonic anhydrase IX . This enzyme is often overexpressed in tumors and plays a role in tumor growth and metastasis. Inhibition of this enzyme can enhance the efficacy of chemotherapy and reduce tumor growth .
- Mechanism of Action : The interaction studies suggest that the compound binds effectively to the active sites of target enzymes through molecular docking studies. These studies often utilize kinetic assays to elucidate binding mechanisms .
-
Antimicrobial Activity :
- Similar compounds within the benzenesulfonamide class have demonstrated antibacterial properties against various pathogens. The specific compound may exhibit similar activity due to its structural features .
Synthetic Methodologies
The synthesis of 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[N-cyclohexyl-2,4,6-trimethyl-] typically involves several steps:
- Formation of the anthracene derivative.
- Introduction of the sulfonamide group.
- Coupling reactions to achieve the final structure.
Specific methodologies may vary based on desired purity and yield .
Comparative Analysis with Related Compounds
To better understand the unique attributes of this compound, it is useful to compare it with other benzenesulfonamides:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Sulfanilamide | Simple sulfonamide | Antibacterial |
Acetazolamide | Sulfonamide with imide | Carbonic anhydrase inhibition |
Furosemide | Sulfonamide with diuretic properties | Diuretic action |
3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[N-cyclohexyl-2,4,6-trimethyl-] | Complex structure with dual activity | Anticancer and antibacterial potential |
The complexity of 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[N-cyclohexyl-2,4,6-trimethyl-] allows it to potentially target multiple biological pathways simultaneously .
Case Studies
- Inhibition Studies :
- A study focusing on the inhibition of carbonic anhydrase IX by this compound demonstrated significant potential for therapeutic applications in oncology. The binding affinity was assessed through various biochemical assays.
- Antibacterial Testing :
- Laboratory tests showed that analogs of this compound exhibited activity against strains of bacteria resistant to conventional antibiotics. This suggests that further development could lead to new antimicrobial agents.
Propriétés
IUPAC Name |
N-cyclohexyl-3-[[4-[3-(cyclohexylsulfamoyl)-2,4,6-trimethylanilino]-9,10-dioxoanthracen-1-yl]amino]-2,4,6-trimethylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H52N4O6S2/c1-25-23-27(3)43(55(51,52)47-31-15-9-7-10-16-31)29(5)39(25)45-35-21-22-36(38-37(35)41(49)33-19-13-14-20-34(33)42(38)50)46-40-26(2)24-28(4)44(30(40)6)56(53,54)48-32-17-11-8-12-18-32/h13-14,19-24,31-32,45-48H,7-12,15-18H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYCRXDSCYPSRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1NC2=C3C(=C(C=C2)NC4=C(C(=C(C=C4C)C)S(=O)(=O)NC5CCCCC5)C)C(=O)C6=CC=CC=C6C3=O)C)S(=O)(=O)NC7CCCCC7)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H52N4O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066906 | |
Record name | Benzenesulfonamide, 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[N-cyclohexyl-2,4,6-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
797.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23552-74-1 | |
Record name | 3,3′-[(9,10-Dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[N-cyclohexyl-2,4,6-trimethylbenzenesulfonamide] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23552-74-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4'-(1,4-Anthraquinonylenediimino)bis(N-cyclohexyl-2-mesitylenesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023552741 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonamide, 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[N-cyclohexyl-2,4,6-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonamide, 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[N-cyclohexyl-2,4,6-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino]bis[N-cyclohexyl-2,4,6-trimethylbenzenesulphonamide] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.556 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,4'-(1,4-ANTHRAQUINONYLENEDIIMINO)BIS(N-CYCLOHEXYL-2-MESITYLENESULFONAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G554QB9AE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.